2,4-Diphenylbutanoic acid
Description
Historical Context of Diphenylbutanoic Acid Systems
The historical significance of diphenylbutanoic acid systems is rooted in their role as versatile intermediates in organic synthesis, particularly for constructing complex polycyclic structures. nih.gov For instance, early synthetic strategies for preparing substituted naphthalenes relied on the cyclization of appropriately substituted 3,4-diphenylbutanoic acid derivatives. This approach was a foundational method for accessing the naphthalene (B1677914) core, which is a crucial component in many chemical and pharmaceutical products. nih.govmdpi.com
Furthermore, research dating back decades highlights the utility of 4,4-diphenylbutanoic acid derivatives as key precursors in the synthesis of pharmacologically active molecules. google.comgoogle.com A notable example is their use as intermediates in the multi-step synthesis of various antidepressant agents. google.comgoogle.com These historical applications underscore the long-standing importance of the diphenylbutanoic acid scaffold in enabling the construction of intricate molecular frameworks that would otherwise be difficult to access.
Significance of 2,4-Diphenylbutanoic Acid in Contemporary Organic Chemistry
In modern organic chemistry, this compound continues to be a compound of significant interest, primarily due to its role in the stereochemical analysis of complex natural products. Stereoisomerism, or the spatial arrangement of atoms, is a critical factor in the function of molecules, particularly in biological systems. ulisboa.pt One of the most important applications of this compound is in determining the precise three-dimensional structure of polyphenols.
A key research finding demonstrated that the oxidative degradation of an O-alkylated derivative of Procyanidin (B600670) B2, a complex natural tannin, yields (R)-(−)-2,4-diphenylbutyric acid. acs.orgacs.org The isolation and characterization of this specific chiral molecule allow chemists to definitively establish the stereochemistry at the linkage point between the monomer units of the original natural product. This method provides crucial insight into the structure of complex biomolecules, which is essential for understanding their biological activity.
Beyond its use in structural elucidation, this compound serves as a valuable building block in retrosynthetic analysis for planning the synthesis of larger molecules. wikipedia.org Its derivatives are also employed as precursors in the synthesis of other important compounds, such as chiral amino acids. For example, it is a starting point for preparing compounds like threo-4-amino-3,4-diphenylbutanoic acid. The fundamental structure of this compound makes it a versatile platform for creating a variety of derivatives with potential applications across chemical research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFIAPLRITZLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347418 | |
| Record name | 2,4-Diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-34-0 | |
| Record name | 2,4-Diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diphenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,4 Diphenylbutanoic Acid and Its Derivatives
Established Synthetic Routes to 2,4-Diphenylbutanoic Acid
Established methods for synthesizing this compound primarily involve two strategic approaches: the degradation of larger, naturally occurring molecules and the construction of the carbon skeleton through carbon-carbon bond-forming reactions.
Oxidative Degradation Approaches (e.g., from Proanthocyanidin (B93508) Derivatives)
One of the most notable routes to this compound involves the oxidative degradation of proanthocyanidins, which are complex polyphenolic compounds found in many plants. This degradative approach has been instrumental in the structural elucidation of these natural products. scienceopen.commdpi.com Specifically, the isolation of (R)-(-)-2,4-diphenylbutyric acid from the oxidative degradation of an O-alkylated derivative of procyanidin (B600670) B2 was a key finding in establishing the interflavan linkage regio- and stereochemistry. scienceopen.commdpi.comthegoodscentscompany.com The process involves a series of steps to break down the complex polymeric structure into smaller, identifiable fragments. nih.govresearchgate.netmdpi.com
The general strategy involves protecting the phenolic hydroxyl groups of the proanthocyanidin, followed by cleavage of the polymer backbone and subsequent deoxygenation and oxidation to yield the target carboxylic acid.
The Barton-McCombie deoxygenation is a radical-based reaction that effectively removes a hydroxyl group from an aliphatic alcohol. alfa-chemistry.com This method is particularly useful in natural product synthesis due to its mild conditions and tolerance of various functional groups. researchgate.netallaboutchemistry.netorganicreactions.org In the context of synthesizing this compound from proanthocyanidins, a hydroxyl group on the heterocyclic ring of the flavan-3-ol (B1228485) unit must be removed.
The classical Barton-McCombie reaction involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or a thionoester. alfa-chemistry.com This derivative then reacts with a radical initiator (like AIBN) and a hydrogen atom donor, traditionally tributyltin hydride (Bu₃SnH), to generate the deoxygenated product through a radical chain mechanism. alfa-chemistry.comorganicreactions.org Modern modifications focus on replacing the toxic and difficult-to-remove tin hydrides with alternative hydrogen sources, such as silanes or hypophosphorous acid. acs.orgchimia.ch
Table 1: Key Features of the Barton-McCombie Deoxygenation
| Feature | Description |
|---|---|
| Reaction Type | Radical deoxygenation of alcohols. |
| Key Intermediates | Thiocarbonyl derivatives (e.g., xanthates), carbon-centered radicals. |
| Classical Reagents | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN). alfa-chemistry.com |
| Substrate Scope | Efficient for secondary and tertiary alcohols. alfa-chemistry.com |
Before oxidative cleavage, the numerous phenolic hydroxyl groups on the proanthocyanidin structure are typically protected, often as benzyl (B1604629) ethers. mdpi.comthieme-connect.com Hydrogenolysis is a crucial step for the removal of these benzyl protecting groups. nih.gov This reaction is commonly carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). mdpi.commdpi.com
Selective oxidation is the key step that cleaves the proanthocyanidin polymer to generate smaller aromatic units. Various oxidizing agents can be employed to achieve this transformation. For instance, oxidation under basic conditions has been shown to degrade proanthocyanidin isolates. nih.govresearchgate.netacs.org
A well-documented method for the specific cleavage needed to form this compound involves a multi-step process. After protection of the hydroxyl groups, the molecule can be subjected to specific oxidative cleavage reagents. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used for oxidative modification at specific positions within the flavan-3-ol structure, which can be a precursor to cleavage. mdpi.comthieme-connect.com The final step to create the carboxylic acid function involves the oxidation of a primary alcohol or aldehyde, which can be achieved with a variety of reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), following the cleavage and deoxygenation of the parent molecule.
Conjugate Addition Reactions (e.g., Grignard Reagents to Unsaturated Esters leading to related isomers)
A more direct and constructive approach to the this compound framework and its isomers involves the conjugate addition (or 1,4-addition) of an organometallic reagent to an α,β-unsaturated carbonyl compound. libretexts.org The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with an appropriate α,β-unsaturated ester, such as ethyl cinnamate (B1238496), in the presence of a copper catalyst, is a powerful method for forming the C-C bond at the β-position.
While Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones, the use of copper(I) salts (e.g., CuI) promotes the desired 1,4-conjugate addition, especially with less reactive substrates like α,β-unsaturated esters. rsc.orgorganic-chemistry.org This reaction generates the this compound skeleton directly. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid. This methodology is highly versatile for creating various substituted isomers by changing the starting materials. nih.govsioc-journal.cn
Table 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
| Parameter | Description |
|---|---|
| Substrates | Phenyl Grignard Reagent, α,β-Unsaturated Ester (e.g., Ethyl Cinnamate). |
| Catalyst | Copper(I) salts (e.g., CuI, CuBr·SMe₂). organic-chemistry.org |
| Reaction Type | Nucleophilic Conjugate (1,4-) Addition. libretexts.org |
| Product | Ester of this compound. |
Synthesis of Chiral this compound Enantiomers
The synthesis of single enantiomers of this compound is of particular interest, given that its natural origin from procyanidins yields a specific stereoisomer. scienceopen.commdpi.com The production of enantiomerically pure compounds can be achieved through several strategies, including asymmetric catalysis and the use of chiral auxiliaries. nih.govtcichemicals.com
In the context of conjugate addition, an enantioselective variant can be performed by employing a chiral ligand in conjunction with the copper catalyst. Chiral phosphine (B1218219) ligands, such as Tol-BINAP or Josiphos, have been used successfully to control the stereochemical outcome of the addition of Grignard reagents to α,β-unsaturated esters. rsc.orgorganic-chemistry.org This approach allows for the direct synthesis of either the (R) or (S) enantiomer of the product with high enantiomeric excess, depending on the chirality of the ligand used. sioc-journal.cnyork.ac.uk
For example, the reaction of phenylmagnesium bromide with ethyl cinnamate catalyzed by a complex of copper(I) iodide and (R)-Tol-BINAP would preferentially yield the (R)-enantiomer of ethyl 2,4-diphenylbutanoate. Subsequent hydrolysis provides the desired enantiomerically enriched (R)-2,4-diphenylbutanoic acid. This method is a powerful tool for accessing optically active compounds that are valuable as chiral building blocks in further synthetic applications. nih.gov
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule. du.ac.in For a compound like this compound, which contains a stereogenic center, controlling the stereochemical outcome is critical. The primary criterion for chirality is that a molecule cannot be superimposed on its mirror image. du.ac.in The effectiveness of an asymmetric synthesis is often measured by the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other. du.ac.in
Key strategies in asymmetric synthesis include:
Chiral Auxiliary-Based Methods : An achiral substrate is temporarily bonded to a chiral auxiliary. This auxiliary group directs the subsequent chemical reaction to occur from a less sterically hindered face, inducing asymmetry in the product. After the reaction, the auxiliary is removed, yielding the desired chiral product. du.ac.in
Reagent-Controlled Methods : A chiral reagent is used to directly convert an achiral substrate into a chiral product, enhancing the efficiency of the synthesis. du.ac.in
Catalytic Asymmetric Synthesis : A small amount of a chiral catalyst is used to generate large quantities of a chiral product. This is a highly efficient approach, with catalysts often being enzymes or specially designed metal complexes or organic molecules. nih.gov A notable development is the use of confined imidodiphosphorimidate (IDPi) catalysts for the synthesis of enantiopure β2-amino acids, which are structurally related to derivatives of this compound. nih.gov
Diastereoselective Synthesis Methods (e.g., Phase-Transfer Catalysis)
When a molecule already contains a stereocenter and a new one is introduced, the resulting stereoisomers are diastereomers. du.ac.in Diastereoselective synthesis focuses on controlling the reaction to favor the formation of one diastereomer over others.
A powerful technique for achieving diastereoselectivity is Phase-Transfer Catalysis (PTC). PTC facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wiley-vch.de A phase-transfer catalyst, typically a quaternary onium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. wiley-vch.de This method is valued for its mild reaction conditions, simple procedures, and use of inexpensive and environmentally safer reagents. wiley-vch.de
A key application of this method is in the synthesis of derivatives of this compound. For instance, several alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates have been prepared through the phase-transfer catalyzed reaction of N-(diphenylmethylene)benzylamine with esters of cinnamic acid. researchgate.netresearchgate.net Subsequent acid hydrolysis of these products yields threo-4-amino-3,4-diphenylbutanoic acid, demonstrating stereochemical control to form the threo diastereomer. researchgate.netresearchgate.net
Table 1: Diastereoselective Synthesis of this compound Derivatives via PTC This table summarizes the reactants and outcomes of a phase-transfer catalyzed synthesis leading to a derivative of this compound.
| Reactant 1 | Reactant 2 | Catalyst Type | Product | Stereochemical Outcome | Reference |
|---|
Enantioselective Synthesis Strategies (e.g., Catalytic Asymmetric Variants)
Enantioselective synthesis strategies are a subset of asymmetric synthesis that specifically focus on creating a particular enantiomer, often using catalytic methods for high efficiency and stereocontrol. These methods are crucial for producing optically active compounds.
One prominent strategy involves Catalytic Asymmetric Phase-Transfer Catalysis . By using a chiral phase-transfer catalyst, it is possible to achieve enantioselectivity. For example, chiral quaternary benzophenone (B1666685) hydrazonium salts have been designed as effective catalysts for the enantioselective phase-transfer alkylation of imines, yielding optically active primary amines with high enantiomeric excess (up to 94% e.e.). researchgate.net This approach demonstrates the potential to synthesize enantiomerically enriched amino derivatives of this compound.
Other modern enantioselective strategies that can be applied to synthesize chiral this compound and its derivatives include:
Organocatalysis : This approach uses small, metal-free organic molecules as catalysts. Chiral phosphoric acids, for instance, have been successfully used in asymmetric cycloadditions to create chiral chroman derivatives with excellent enantioselectivities (up to 98% ee). mdpi.com Secondary amines like proline derivatives are also effective catalysts for enantioselective Diels-Alder reactions. mdpi.com
Asymmetric Brønsted Acid Catalysis : Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, can catalyze reactions like iminium ion cyclizations to produce 1-aminoindene derivatives in high yields and enantioselectivities. rsc.org
Chiral Ammonium (B1175870) Salt Catalysis : Spirocyclic binaphthyl-based ammonium salts have proven effective in catalyzing the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to β2,2-amino acid derivatives. jku.at
Green Chemistry and Sustainable Synthetic Pathways for Diphenylbutanoic Acids
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. ijnc.irmdpi.com This approach is vital for developing sustainable synthetic routes for compounds like this compound.
Key principles of green chemistry applicable to the synthesis of diphenylbutanoic acids include:
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste and energy consumption. ijsetpub.comacs.org Both organocatalysts and biocatalysts (enzymes) are central to green synthesis, offering high selectivity under mild conditions. mdpi.comijsetpub.com
Safer Solvents and Reaction Conditions : Green chemistry advocates for replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. ijsetpub.com Whenever possible, performing reactions under solvent-free conditions, such as through mechanochemical grinding, is an even more sustainable option that minimizes waste. mdpi.com
Use of Renewable Feedstocks : Transitioning from non-renewable fossil resources to renewable biomass as a raw material is a core goal of sustainable chemistry. acs.org Biocatalysis plays a key role in this by enabling the use of renewable feedstocks. ijsetpub.com
Waste Prevention : A fundamental principle is to prevent waste generation rather than treating it after it has been created. acs.org One innovative method aligns with this principle is the quantitative oxidation of benzylic alcohols to benzoic acids using gaseous nitrogen dioxide. This process is waste-free as the gaseous byproducts are converted into nitric acid. nih.gov Such a method could be adapted for the final oxidation step in a synthetic route to this compound.
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of 2,4 Diphenylbutanoic Acid
Reaction Mechanisms of Carboxylic Acid Moieties
The carboxyl group (-COOH) is the primary site for several fundamental organic reactions, including oxidation, reduction, and esterification.
Oxidation Pathways
The carboxylic acid group is at a high oxidation state. Further oxidation typically results in the removal of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org While specific studies on the oxidation of 2,4-diphenylbutanoic acid are not prevalent, the oxidation of structurally related compounds, such as 4-oxo-4-phenylbutanoic acid, has been investigated. In these studies, oxidation using reagents like benzimidazolium fluorochromate (BIFC) leads to cleavage of the butanoic acid chain and formation of benzoic acid. zenodo.orgscholarsresearchlibrary.com The reaction is found to be first order with respect to the oxidant, the substrate, and hydrogen ions. zenodo.org
Another general oxidative pathway for carboxylic acids is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to form an organobromide with one fewer carbon atom. libretexts.org This reaction proceeds through a radical mechanism. libretexts.org
| Oxidation Reaction | Reagent(s) | Typical Product(s) | Mechanism Highlights |
| Oxidative Cleavage | Benzimidazolium fluorochromate (BIFC) | Benzoic acid (from related oxo-acids) zenodo.orgderpharmachemica.com | First order in substrate, oxidant, and H+ zenodo.org |
| Hunsdiecker Reaction | Silver carboxylate salt, Bromine (Br₂) | Alkyl/Aryl Halide (decarboxylation) libretexts.org | Involves a carboxy radical intermediate libretexts.org |
Reduction Processes
Carboxylic acids are resistant to reduction compared to ketones and aldehydes, requiring strong reducing agents. britannica.com The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgbritannica.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com
The reduction mechanism involves several steps:
Deprotonation: LiAlH₄ is a strong base and first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.comchemistrysteps.com
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from AlH₃ (formed in situ) attacks the carbonyl carbon. This is facilitated by the coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbon. chemistrysteps.com
Intermediate Formation: This addition leads to a tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, eliminating an OAlH₂ group and forming an aldehyde. chemistrysteps.com
Further Reduction: The aldehyde intermediate is more reactive than the starting carboxylate and is immediately reduced by another equivalent of the hydride reagent to form a primary alkoxide. chemistrysteps.comorganicchemistrytutor.com
Protonation: An acidic workup in the final step protonates the alkoxide to yield the primary alcohol, 2,4-diphenylbutan-1-ol. organicchemistrytutor.com
Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. britannica.comchemistrysteps.com
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrytalk.orgmasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.comchemguide.co.uk
The mechanism of Fischer esterification for this compound is a multi-step process of nucleophilic acyl substitution: masterorganicchemistry.commasterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon. chemistrytalk.orgchemguide.co.uk
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). chemistrytalk.orgbyjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). chemistrytalk.orgmasterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemistrytalk.orgmasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemistrytalk.orgbyjus.com
To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The butanoic acid chain attached to the benzene (B151609) ring acts as a substituent that influences the rate and regioselectivity of the substitution.
The alkyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org This is due to the electron-donating inductive effect of the alkyl chain, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com
As an activating group, the alkyl substituent is an ortho, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the point of attachment of the butanoic acid chain. This preference is because the positive charge in the arenium ion intermediate can be delocalized onto the carbon atom bearing the alkyl group for ortho and para attack, which is a more stable arrangement. For meta attack, this stabilization is not possible.
| Position | Directing Effect | Reason for Preference |
| ortho | Favored | Resonance stabilization of the arenium ion intermediate by the alkyl group. |
| meta | Disfavored | No direct resonance stabilization of the arenium ion by the alkyl group. |
| para | Favored | Resonance stabilization of the arenium ion intermediate by the alkyl group. |
Nucleophilic Substitution Mechanisms (e.g., SN2 pathways for related compounds)
The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic substitution (like an SN2 reaction) at the carbonyl carbon difficult. libretexts.org Instead, reactions with nucleophiles proceed via a nucleophilic acyl substitution mechanism, which typically requires conversion of the hydroxyl group into a better leaving group. chemistry.coachvanderbilt.edu
For this compound, this can be achieved by first converting it into a more reactive derivative, such as an acid chloride, acid anhydride, or ester. khanacademy.org
Activation: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. khanacademy.org
Nucleophilic Attack: The resulting acyl chloride is much more reactive towards nucleophiles. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistry.coachvanderbilt.edu
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. chemistry.coachvanderbilt.edu
This two-step addition-elimination sequence is characteristic of nucleophilic acyl substitution and is distinct from the one-step SN2 mechanism. vanderbilt.edu While direct SN2 reactions are not characteristic of the carboxylic acid group itself, derivatives can be synthesized to undergo such reactions. For example, α-halogenation of the carboxylic acid via the Hell-Volhard-Zelinskii reaction would introduce a halogen at the carbon adjacent to the carboxyl group, which could then act as a substrate for SN2 reactions. britannica.com
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry provides valuable insights into the mechanisms of reactions involving carboxylic acids. Quantum mechanical (QM) and molecular dynamics (MD) studies are used to model reaction pathways, determine the structures of transition states, and calculate activation energies. nih.gov
For instance, theoretical studies on the Fischer esterification have confirmed the multi-step nature of the mechanism and have been used to analyze the tetrahedral intermediate. masterorganicchemistry.com Computational analyses of carboxylic ester hydrolase mechanisms have also been performed to understand enzyme-catalyzed reactions, which share mechanistic principles with acid-catalyzed esterification and hydrolysis. acs.orgacs.org
Conformational analysis of carboxylic acids, such as the syn and anti orientations of the O=C-O-H dihedral angle, has been investigated using ab initio calculations. nih.gov These studies show that the syn conformation is significantly more stable in the gas phase. nih.gov Such conformational preferences are critical for understanding the initial state of the molecule before a reaction occurs and for accurately modeling the subsequent transition states. Theoretical models can also predict the barriers to rotation and the energetic penalties for adopting less stable conformations during a reaction. nih.gov
Quantum Chemical Methodology for Reaction Mechanism Studies
The investigation of reaction mechanisms for organic molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely used method for these studies due to its balance of computational cost and accuracy. biointerfaceresearch.comresearchgate.net The core principle of DFT is to describe the electronic structure of a molecule by using its electron density rather than the complex many-electron wave function. mdpi.com
In a typical study of the reaction mechanism of this compound, the initial step would involve the optimization of the ground state geometry of the reactant molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Following this, the proposed reaction pathway is explored to locate the transition state(s) and any intermediates. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org
The characterization of stationary points (reactants, products, intermediates, and transition states) is confirmed by frequency calculations. A minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. wikipedia.org
To model the chemical environment, especially in solution-phase reactions, solvent effects are often incorporated into the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to approximate the influence of the solvent on the electronic structure and energetics of the species involved in the reaction. acs.org
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules, hybrid functionals like B3LYP are frequently used in conjunction with Pople-style basis sets such as 6-31G(d) or larger sets for more precise results. biointerfaceresearch.comresearchgate.net
Table 1: Hypothetical Quantum Chemical Methodology Parameters for Studying this compound Reactivity
| Parameter | Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecular systems. |
| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy for organic molecules. |
| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with polarization and diffuse functions for accurate description of geometry and energetics. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the reaction. |
| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages used for such calculations. |
Energy Profile Analysis of Chemical Transformations
An energy profile, also known as a reaction coordinate diagram, is a graphical representation of the energy of a system as it progresses along a reaction pathway. wikipedia.orgsolubilityofthings.com This profile provides critical insights into the kinetics and thermodynamics of a chemical transformation. youtube.com For a hypothetical reaction involving this compound, the energy profile would map the changes in Gibbs free energy (ΔG) as the reactant is converted into the product.
The key features of an energy profile include:
Transition State (TS): The peak of the energy profile between reactants and products (or intermediates). The energy difference between the reactant and the transition state is the activation energy (ΔG‡). solubilityofthings.com This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.
Intermediates (I): These are metastable species that exist in valleys along the reaction coordinate between two transition states. They represent local energy minima but are higher in energy than the reactants and products.
Table 2: Hypothetical Energy Profile Data for a Transformation of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactant (this compound) | 0.0 | Starting material |
| Transition State 1 (TS1) | +25.3 | Energy barrier for the first step |
| Intermediate (I) | +5.8 | Metastable species formed after the first step |
| Transition State 2 (TS2) | +18.7 | Energy barrier for the second step |
| Product | -10.2 | Final product of the reaction |
Stereochemical Investigations of 2,4 Diphenylbutanoic Acid
Absolute Configuration Determination (e.g., by X-ray Crystal Structure Analysis of Salts)
The determination of the absolute configuration of a chiral molecule is fundamental to understanding its spatial arrangement. For 2,4-diphenylbutanoic acid, the absolute stereochemistry was definitively established through X-ray crystal structure analysis. This powerful technique provides an unambiguous three-dimensional structure of a molecule in its crystalline state.
In a key study, the absolute configuration of (-)-2,4-diphenylbutanoic acid was determined to be R. chemsrc.com This was achieved not on the free acid itself, but by analyzing a salt formed with a chiral amine of a known absolute configuration. Specifically, researchers prepared the salt of (-)-2,4-diphenylbutanoic acid with (R)-(+)-α-methylbenzylamine. The resulting diastereomeric salt crystallized in a form suitable for X-ray diffraction analysis. chemsrc.com
The analysis of the crystal structure provided the precise spatial arrangement of all atoms, confirming the configuration at the chiral center of the butanoic acid moiety relative to the known R configuration of the α-methylbenzylamine. This method, often referred to as the chiral auxiliary approach, is a reliable and widely used strategy for determining the absolute configuration of organic acids and other crystallizable chiral compounds. chemsrc.commasterorganicchemistry.com
Regiochemical and Stereochemical Assignment in Complex Systems (e.g., Interflavan Linkages)
The known absolute configuration of (R)-(-)-2,4-diphenylbutanoic acid serves as a crucial reference point in the structural elucidation of complex natural products. One significant application is in determining the regiochemistry and stereochemistry of the linkages between flavonoid units in proanthocyanidins, such as procyanidin (B600670) B2. chemsrc.com
Procyanidins are polyphenolic compounds where catechin (B1668976) or epicatechin units are linked together. The precise position (regiochemistry) and spatial orientation (stereochemistry) of these interflavan bonds have been challenging to establish definitively by spectroscopic methods alone. chemsrc.com A chemical degradation approach provides a more conclusive answer.
In this context, a derivative of procyanidin B2 was subjected to a multi-step oxidative degradation process. This chemical breakdown was designed to cleave the complex procyanidin structure and release smaller, identifiable fragments. The process ultimately yielded (-)-2,4-diphenylbutanoic acid as a key product. By comparing the obtained product with the previously characterized standard, it was confirmed to be the R enantiomer. chemsrc.com This result provided definitive proof of the 4β-stereochemistry of the interflavan linkage in the original procyanidin B2 molecule, demonstrating the utility of this compound as a chiral marker. chemsrc.com
Studies on Optical Purity and Racemization (for related derivatives)
Maintaining the optical purity of chiral compounds is essential, as the presence of an unwanted enantiomer can have significant consequences. Studies on derivatives related to this compound highlight the challenges of preventing racemization—the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers.
For instance, N-protected chiral amino acids, which share structural motifs with derivatives of phenylbutanoic acid, are known to be susceptible to racemization during chemical reactions like amide bond formation. The activation of the carboxylic acid group can lead to the formation of an azlactone intermediate. The α-proton of this intermediate is relatively acidic and can be easily removed by a base, leading to a loss of stereochemical integrity at the chiral center. mdpi.com In the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, significant racemization was observed when using certain peptide coupling reagents. nih.gov
The determination of optical purity, often expressed as enantiomeric excess (ee), is typically performed using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC). For the related compound 2-hydroxy-4-phenylbutanoic acid, optical resolution was achieved by forming diastereomeric salts. The optical purity of the resolved enantiomer was then quantified by chiral HPLC, with results showing high levels of enantiomeric enrichment. google.com
Below is a data table summarizing the results from the optical resolution of (±)-2-hydroxy-4-phenylbutanoic acid using (+)-1-(p-tolyl)ethylamine, demonstrating the successful separation and determination of optical purity. google.com
| Experiment | Recrystallizations | Final Product | HPLC Ratio [(-)-1/(+)-1] | Optical Purity (%) |
|---|---|---|---|---|
| 1 | - | (-)-1/(+)-2 salt | 98.8 / 1.2 | 97.6 |
| 2 | - | (-)-1/(+)-2 salt | 99.0 / 1.0 | 98.0 |
| 3 | 2 | (-)-1/(+)-2 salt | 99.5 / 0.5 | 99.0 |
Table 1. Optical purity of (-)-2-hydroxy-4-phenylbutanoic acid [(-)-1] after resolution with (+)-1-(p-tolyl)ethylamine [(+)-2]. google.com
Diastereoselectivity and Enantioselectivity in Synthetic Approaches
The development of synthetic methods that control stereochemistry is a central goal of modern organic chemistry. Diastereoselective and enantioselective syntheses aim to produce a specific stereoisomer of a product. In the context of this compound and its derivatives, various strategies have been explored.
An excellent example of an enantioselective synthesis is the production of (S)-2-amino-4-phenylbutyric acid (S-APBA), an unnatural amino acid, from a keto-acid precursor. In this biocatalytic approach, 2-oxo-4-phenylbutanoic acid undergoes reductive amination using the enzyme phenylalanine dehydrogenase (PheDH). researchgate.net This enzymatic process demonstrates high enantioselectivity, yielding the (S)-amino acid with an enantiomeric excess of more than 99% and a chemical yield exceeding 80%. researchgate.net The use of enzymes as chiral catalysts is a powerful strategy for producing enantiomerically pure compounds.
Diastereoselectivity, the preferential formation of one diastereomer over another, has been explored in the synthesis of more complex derivatives. For example, the synthesis of (2S, 3S)- and (2S, 3R)-2,3-diamino-4-phenylbutanoic acid from L-aspartic acid involves a key benzylation step at the C-3 position. This reaction proceeds with low to moderate diastereoselectivity, indicating that while one diastereomer may be favored, significant amounts of the other are also formed, necessitating separation. chemsrc.com
Advanced Spectroscopic Characterization of 2,4 Diphenylbutanoic Acid
Vibrational Spectroscopy Applications (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, offers a comprehensive fingerprint of the functional groups and bonding arrangements within 2,4-diphenylbutanoic acid.
FTIR Spectroscopy provides information on the infrared-active vibrational modes. The IR spectrum of this compound, recorded as a capillary cell melt, shows characteristic absorption bands indicative of its structure. nih.gov The most prominent feature is the broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The strong, sharp absorption peak around 1700-1720 cm⁻¹ is assigned to the C=O stretching of the carboxyl group. Aromatic C-H stretching vibrations appear as a series of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain is observed just below 3000 cm⁻¹. Bending vibrations for C-H bonds and the characteristic C=C stretching vibrations of the phenyl rings are found in the fingerprint region (below 1600 cm⁻¹). researchgate.netnih.gov
The table below summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Weak/Not Observed | Broad, Strong / Very Weak |
| Aromatic C-H Stretch | 3020-3100 | 3020-3100 | Medium / Strong |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium / Strong |
| C=O Stretch | 1700-1720 | 1700-1720 | Very Strong / Medium |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong / Very Strong |
| C-O Stretch | 1210-1320 | Weak/Not Observed | Strong / Weak |
| O-H Bend | 1395-1440 | Weak/Not Observed | Medium / Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. bbhegdecollege.comethernet.edu.et Both ¹H and ¹³C NMR spectra are available for this compound, confirming its molecular structure. nih.gov
¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The spectrum of this compound is expected to show several distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The ten protons on the two phenyl rings would resonate in the aromatic region, approximately between 7.1 and 7.4 ppm, likely as complex multiplets. The methine proton (C2-H) alpha to the carbonyl group would be a multiplet around 3.5-3.8 ppm. The two sets of methylene (B1212753) protons (C3-H₂ and C4-H₂) would appear as multiplets in the aliphatic region, roughly between 2.0 and 2.8 ppm.
¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms. For this compound, 12 distinct signals are expected due to symmetry in the phenyl rings. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically around 175-180 ppm. The aromatic carbons would appear in the 125-145 ppm range, with the ipso-carbons (the carbons attached to the butyl chain) being distinct from the others. The aliphatic carbons (C2, C3, and C4) would resonate in the upfield region, generally between 20 and 55 ppm.
The following tables outline the predicted chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | > 10.0 | Broad Singlet |
| Ar-H | 7.1 - 7.4 | Multiplet |
| C2-H | 3.5 - 3.8 | Multiplet |
| C4-H₂ | 2.5 - 2.8 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 (-COOH) | 175 - 180 |
| C-ipso (Aromatic) | 138 - 145 |
| C-ortho, C-meta, C-para (Aromatic) | 125 - 130 |
| C2 | 50 - 55 |
| C4 | 30 - 35 |
Electronic Absorption Spectroscopy (UV-Vis, TD-DFT)
Electronic absorption spectroscopy using ultraviolet-visible (UV-Vis) light probes the electronic transitions within a molecule. For this compound, the primary chromophores are the two phenyl rings and the carbonyl group.
UV-Vis Spectroscopy is expected to show absorptions characteristic of the phenyl groups. These include a strong absorption band (the E2-band) around 210-220 nm and a weaker, structured band (the B-band) around 260 nm, both arising from π → π* transitions within the benzene (B151609) rings. The carboxylic acid group exhibits a weak n → π* transition, which is often obscured by the much stronger aromatic absorptions. The exact position and intensity of these bands can be influenced by the solvent environment.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and interpret electronic spectra. bris.ac.uk TD-DFT calculations can determine the energies of vertical electronic excitations, the oscillator strengths of transitions (predicting their intensity), and the molecular orbitals involved. For this compound, TD-DFT would be employed to assign the specific π → π* transitions of the phenyl rings and to confirm the location of the weak n → π* transition of the carbonyl group, providing a theoretical foundation for the experimental UV-Vis spectrum.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)
This compound possesses a chiral center at the C2 position and therefore can exist as (R) and (S) enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is essential for determining the absolute configuration of an enantiomerically pure sample.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-Vis light. nih.gov An ECD spectrum consists of positive and negative bands (Cotton effects) that are unique to a specific enantiomer; its mirror-image enantiomer will produce an exactly opposite spectrum. nih.gov Experimental ECD spectra, when compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), allow for the unambiguous assignment of the absolute stereochemistry of the sample. researcher.life
In-Depth Computational Analysis of this compound Remains Largely Unexplored
Computational chemistry provides powerful tools to understand the fundamental characteristics of molecules. Techniques such as Hartree-Fock (HF) and Density Functional Theory (DFT), often with functionals like B3LYP, are standard methods for exploring molecular geometries, electronic properties, and thermodynamic stabilities. However, the application of these methods to this compound has not been a focus of reported studies.
Consequently, detailed information regarding its optimized molecular geometries, conformational landscapes, and the energetic profiles of different conformers is not publicly accessible. Furthermore, analyses of its electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and reactivity indices, which are crucial for predicting chemical behavior, have not been specifically detailed for this compound.
Similarly, there is a lack of published research on the theoretical prediction of its thermodynamic properties, such as free energy calculations, and the prediction of bond dissociation energies to identify potential sites of reactivity.
In the realm of solid-state chemistry, theoretical predictions of crystal structures and the analysis of intermolecular interactions, such as hydrogen bonding and pi-pi stacking that would govern the formation of dimers and larger crystalline assemblies, are also absent from the scientific record for this compound.
While computational studies exist for structurally related compounds, the unique arrangement of the two phenyl groups on the butanoic acid backbone of this compound means that direct extrapolation of data from other molecules would be speculative and scientifically unsound. The specific steric and electronic effects of this particular substitution pattern necessitate a dedicated computational investigation to accurately determine its chemical and physical properties.
Therefore, the comprehensive computational and theoretical characterization of this compound, as outlined in the requested sections, cannot be fulfilled at this time due to the absence of relevant primary research in the field. This highlights a potential area for future research within the domain of computational organic chemistry.
Computational Chemistry and Theoretical Studies on 2,4 Diphenylbutanoic Acid
Computational pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the solubility, absorption, and biological activity of a compound. Computational methods offer a valuable alternative to experimental measurements for predicting pKa. These in silico approaches can be broadly categorized, often relying on quantum mechanical calculations, such as Density Functional Theory (DFT), due to their balance of accuracy and computational cost. nih.gov
The prediction of pKa computationally involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. nih.gov One common method is the "direct approach," which calculates the Gibbs free energy of the acid-base equilibrium directly in the solution phase. nih.gov This is often preferred over more laborious methods that require separate calculations for the gas phase and solvation free energies. nih.gov
The accuracy of these predictions is highly dependent on the chosen theoretical model, including the functional (e.g., B3LYP, CAM-B3LYP), basis set (e.g., 6-311G+dp), and the continuum solvation model used to simulate the solvent environment (e.g., SMD, PCM, CPCM). nih.govkyushu-u.ac.jp For instance, studies on phenolic compounds have shown that DFT calculations incorporating explicit water molecules alongside a solvation model based on density (SMD) can yield highly accurate pKa values, with mean absolute errors as low as 0.3 pKa units. nih.gov Linear scaling methods, which correlate calculated Gibbs free energy changes with experimental pKa values for a set of known compounds, can also be employed to correct for systematic errors and improve predictive accuracy for different chemical groups. kyushu-u.ac.jpnih.gov
For a molecule like 2,4-Diphenylbutanoic acid, a computational chemist would model the structure of both the protonated carboxylic acid and its deprotonated carboxylate conjugate base. By calculating the free energy difference between these two states in a simulated aqueous environment, the pKa can be estimated. The conformational flexibility of the phenyl and ethyl groups would need to be considered, as different conformations can have varying energies, impacting the final pKa value. mdpi.com
Table 1: Overview of Common Computational Methods for pKa Prediction
| Method/Approach | Description | Key Components | Common Software/Tools |
| Direct Approach | Calculates the Gibbs free energy of the acid-base equilibrium directly in a simulated solvent environment. nih.gov | DFT Functional (e.g., CAM-B3LYP), Basis Set (e.g., 6-311G+dp), Continuum Solvation Model (e.g., SMD, IEFPCM). nih.gov | Gaussian, ORCA, GAMESS |
| Thermodynamic Cycle | Calculates Gibbs free energy of deprotonation in the gas phase and the solvation free energies of all species (acid, base, proton) separately. nih.gov | High-level gas-phase calculations, Solvation energy calculations. nih.gov | Gaussian, GAMESS, NWChem |
| Linear Scaling Correction | Correlates calculated energy values with known experimental pKa values for a training set of similar compounds to create a predictive linear model. kyushu-u.ac.jpnih.gov | A dataset of compounds with known pKa, Statistical analysis software. nih.gov | Python (statsmodels), R |
Molecular Dynamics Simulations (Potential Future Research Direction)
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com While specific MD studies on this compound are not prominent in the literature, this method represents a significant potential avenue for future research to understand its dynamic behavior and interactions.
An MD simulation could provide detailed insights into several aspects of this compound:
Conformational Dynamics: The molecule has several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable or prevalent shapes of the molecule in different environments (e.g., in water, in a non-polar solvent, or near a biological membrane).
Solvation and Aggregation: Simulations can model how individual molecules of this compound interact with solvent molecules, such as water. This can reveal details about its hydration shell and solubility. Furthermore, at higher concentrations, simulations could predict the tendency of the molecules to aggregate or self-assemble. mdpi.com
Interaction with Biomolecules: MD is widely used to simulate the interaction between a small molecule and a protein target. nih.gov If a biological target for this compound were identified, MD simulations could model the binding process, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that maintain the binding. mdpi.comdovepress.com The process would involve placing the molecule in a simulated environment with the target protein and observing their dynamic interactions over nanoseconds to microseconds. mdpi.comdovepress.com
A typical MD simulation protocol involves three main stages:
Minimization: The initial system's geometry is optimized to remove steric clashes or unfavorable contacts.
Equilibration: The system is gradually heated to the desired temperature and adjusted to the correct pressure, allowing the molecules to relax into a stable state. This is often done in a canonical ensemble (NVT) followed by an isothermal-isobaric ensemble (NPT). dovepress.com
Production Run: The simulation is run for an extended period, during which the trajectory data (atomic positions, velocities, and energies over time) is collected for analysis. dovepress.com
By analyzing these trajectories, researchers can understand the dynamic behavior of this compound at a level of detail that is often inaccessible through experimental methods alone.
In silico Docking Studies for Molecular Interactions (for related compounds)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
While docking studies specifically for this compound are not widely published, research on structurally similar compounds provides a strong precedent for its application. For example, a study on 2,4-dioxo-4-phenylbutanoic acid analogues , which share a similar phenylbutanoic acid core, employed docking to identify potential inhibitors of the 1HZP enzyme from M. tuberculosis. researchgate.net
In that study, researchers used the GOLD software to dock a series of analogues into the active site of the 1HZP enzyme. researchgate.net The primary goals were to predict the binding modes and to understand how different chemical substitutions on the core structure would affect binding affinity. researchgate.net The results of such studies are typically evaluated using a scoring function, which estimates the binding free energy; more negative scores generally indicate stronger binding. mdpi.combiointerfaceresearch.com
The key findings from the study on these related compounds were:
The analogues were found to be potent binders to the 1HZP enzyme. researchgate.net
Specific substitutions, such as sulfonic acid and methoxy groups, were identified as being particularly effective at enhancing the inhibitory activity. researchgate.net
The analysis went beyond simple binding scores to include assessments of molecular properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to evaluate the drug-likeness of the compounds. researchgate.net
This research demonstrates how docking could be applied to this compound. By identifying a relevant protein target, docking simulations could predict its binding orientation, affinity, and the key amino acid residues involved in the interaction, thereby generating hypotheses about its biological function that could be tested experimentally.
Table 2: Summary of In Silico Docking Findings for Related 2,4-dioxo-4-phenylbutanoic Acid Analogues
| Finding | Description | Implication for Research |
| Target Identification | The 1HZP enzyme from M. tuberculosis was used as the protein target. researchgate.net | Demonstrates the application of docking in targeting specific enzymes for potential therapeutic benefit. |
| Potent Binding | The 2,4-dioxo-4-phenylbutanoic acid analogues were shown to be potent binders in the active site. researchgate.net | The shared core structure suggests that this compound could also be a candidate for docking against various targets. |
| Effect of Substituents | Substitutions like sulfonic acid and methoxy groups were found to improve binding efficiency. researchgate.net | Provides a rational basis for designing derivatives of this compound with potentially enhanced activity. |
| ADME Profiling | In addition to docking, molecular and ADME properties were computationally evaluated. researchgate.net | Highlights the importance of a multi-parameter approach in computational drug design, combining binding affinity with drug-likeness. |
Derivatives and Analogues of 2,4 Diphenylbutanoic Acid
Synthesis and Stereochemistry of Amino-Substituted Diphenylbutanoic Acids (e.g., Threo-4-amino-3,4-diphenylbutanoic acid)
A notable derivative is the amino-substituted version, specifically threo-4-amino-3,4-diphenylbutanoic acid. Its synthesis has been achieved through a convenient method involving a phase-transfer catalyzed reaction. researchgate.net This process utilizes the reaction between N-(diphenylmethylene)benzylamine and esters of cinnamic acid to produce alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates. researchgate.net The final step to yield the desired threo-4-amino-3,4-diphenylbutanoic acid is an acid hydrolysis of these intermediate esters. researchgate.net The stereochemistry of the product is a critical aspect of this synthesis, with the threo configuration being the desired outcome.
The reaction can be summarized as follows:
| Reactant 1 | Reactant 2 | Catalyst/Condition | Intermediate Product | Final Product (after hydrolysis) |
| N-(diphenylmethylene)benzylamine | Esters of cinnamic acid | Phase-transfer catalyst | Alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates | threo-4-amino-3,4-diphenylbutanoic acid |
This synthetic route provides a practical method for obtaining this specific amino-substituted diphenylbutanoic acid derivative, which can serve as a valuable building block in further chemical synthesis. researchgate.net
Aryl-Substituted Butanoic Acid Derivatives
The synthesis of butanoic acid derivatives featuring aryl substituents is a significant area of organic chemistry. One established method for creating such compounds involves the reaction of an unsaturated aliphatic hydrocarbon with an aromatic hydrocarbon that is amenable to a Friedel-Crafts reaction. scispace.com This reaction is typically carried out in the presence of a solid superacid resin catalyst. scispace.com The process results in the formation of an aryl-substituted aliphatic hydrocarbon, which can then be further modified to produce the corresponding carboxylic acid.
General methods for the synthesis of aromatic carboxylic acids, which can be applied to aryl-substituted butanoic acids, include the carboxylation of functionalized organozinc reagents with carbon dioxide. organic-chemistry.org Another approach is the palladium-catalyzed hydroxycarbonylation of aryl halides, which can furnish the desired aromatic carboxylic acids in high yields. organic-chemistry.org These methods offer versatile pathways to a wide range of aryl-substituted butanoic acid derivatives, allowing for the introduction of various functional groups on the aromatic rings.
The reactivity and properties of these derivatives can be significantly influenced by the nature and position of the substituents on the aryl rings. For instance, the introduction of a chlorine atom into a biphenyl butanoic acid derivative designed as a neprilysin inhibitor resulted in a 17-fold increase in biochemical potency. nih.gov This highlights the importance of aryl substitution in fine-tuning the biological activity of these molecules.
Hydroxy-Substituted Diphenylbutanoic Acid Derivatives (e.g., 3-hydroxy-2,3-diphenylbutanoic acid)
Hydroxy-substituted diphenylbutanoic acid derivatives are another important class of compounds. For example, 3-hydroxy-2,3-diphenylpropanoic acid, a closely related structure, provides insight into the chemical properties of such molecules. nih.gov The synthesis of these hydroxylated derivatives can be approached through various organic reactions.
While specific synthesis routes for 3-hydroxy-2,3-diphenylbutanoic acid are not detailed in the provided search results, general methods for producing similar structures like 3-hydroxy-3-phenylbutanoic acid can be considered. biosynth.com This compound is recognized as a chiral organic intermediate in the synthesis of many pharmaceuticals. biosynth.com The synthesis of such compounds often involves reactions that create a new stereocenter at the carbon bearing the hydroxyl group.
The introduction of a hydroxyl group can significantly alter the chemical properties of the molecule, including its polarity, solubility, and ability to form hydrogen bonds. These changes can be crucial for applications in drug design and materials science.
| Derivative Example | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 3-hydroxy-2,3-diphenylpropanoic acid | C15H14O3 | 242.27 | Hydroxyl and carboxyl groups on adjacent carbons |
| 3-hydroxy-3-phenylbutanoic acid | C10H12O3 | 180.2 | A single phenyl group and a hydroxyl group |
Development of Unnatural Amino Acid Analogues as Chemical Building Blocks
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that serve as valuable tools in protein engineering and drug discovery. nih.gov They are used as chiral building blocks, conformational constraints, and molecular scaffolds to develop new therapeutic drugs. The derivatives of 2,4-diphenylbutanoic acid, particularly the amino-substituted versions, fall into this category of unnatural amino acids.
The incorporation of UAAs into peptides can lead to peptidomimetics with improved properties compared to their natural counterparts. sigmaaldrich.comresearchgate.net These benefits can include enhanced stability against proteolytic enzymes, better transport across cellular membranes, increased bioavailability, and higher affinity for biological targets. ptfarm.pl For instance, modifying a peptide's backbone or side chains with UAAs can alter its tertiary structure, leading to a better fit with its biological target.
The development of a diverse array of unnatural amino acids, including those based on the diphenylbutanoic acid scaffold, is driven by the need for novel structural elements in drug design. sigmaaldrich.com These building blocks allow medicinal chemists to explore a wider chemical space and design molecules with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netptfarm.pl
Applications of 2,4 Diphenylbutanoic Acid in Advanced Organic Synthesis and Pharmaceutical Intermediates
Role as a Key Intermediate in Complex Molecule Synthesis
2,4-Diphenylbutanoic acid and its derivatives are recognized for their utility as pivotal intermediates in the construction of more complex molecular architectures. The compound's structure, featuring a carboxylic acid group and two phenyl rings, provides multiple reactive sites for elaboration. This versatility allows it to serve as a foundational component in multi-step synthetic pathways, leading to a range of specialized and high-value molecules.
A significant application of the this compound scaffold is in the pharmaceutical industry, most notably in the synthesis of the antidepressant drug Sertraline. While not this compound itself, a key chlorinated derivative, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid , is a crucial precursor. google.com This intermediate is instrumental in forming the core tetralone structure of Sertraline.
The synthesis of this key intermediate can be achieved through a multi-step process. One patented method involves the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid to form 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. google.com This hydroxy acid is then converted into a gamma-butyrolactone (B3396035) derivative, specifically 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. google.com The final step involves a Friedel-Crafts reaction where this lactone reacts with benzene (B151609) to yield the target 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. google.com This butanoic acid derivative is then cyclized to form the naphthalenone core essential for producing Sertraline. google.com
Table 1: Key Intermediates in the Synthesis of Sertraline Precursor
| Intermediate Compound | Role in Synthesis |
|---|---|
| 4-(3,4-dichlorophenyl)-4-ketobutanoic acid | Starting material |
| 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid | Reduced intermediate |
| 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone | Gamma-butyrolactone intermediate |
This interactive table summarizes the progression of key chemical intermediates derived from the butanoic acid scaffold leading to the core structure of Sertraline.
Beyond its role in pharmaceuticals, the this compound framework serves as a versatile building block for various specialty chemicals. Organic molecules containing phenyl and carboxylic acid functionalities are foundational in materials science and polymer chemistry. The carboxylic acid group can be converted into esters, amides, or acid chlorides, opening pathways to a wide array of derivatives. The phenyl rings can also undergo further substitution reactions to modify the electronic and physical properties of the final product, making such compounds valuable in the development of functional materials.
Utilization in Medicinal Chemistry Research
In medicinal chemistry, molecular scaffolds like this compound are of considerable interest for the development of new therapeutic agents. While the primary documented use of its derivative is as a Sertraline intermediate, the core structure is a viable starting point for creating libraries of novel compounds. Researchers in drug discovery synthesize derivatives of such scaffolds to explore structure-activity relationships (SAR). For example, related structures such as ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their potential as Src Kinase inhibitors. ut.ac.ir By modifying the phenyl rings or the butyric acid chain of this compound, medicinal chemists can design and synthesize new chemical entities to test against various biological targets, aiming to discover compounds with novel therapeutic effects.
Catalyst Design and Engineering (if applicable)
Based on available scientific literature, the direct application of this compound in the field of catalyst design and engineering is not prominently documented. While carboxylic acids can sometimes serve as ligands for metal centers, there is no significant body of research indicating that this compound is specifically employed for this purpose or as a component in the engineering of catalytic systems.
Investigation of Biological Interactions and Mechanisms Excluding Clinical Data
Enzyme Inhibition Studies (for related compounds)
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. patsnap.com The study of enzyme inhibition is crucial for understanding metabolic pathways and for the development of therapeutic agents. patsnap.com Inhibitors can be classified as reversible, which bind non-covalently and can be removed, or irreversible, which typically form covalent bonds and permanently inactivate the enzyme. byjus.comucl.ac.uk
Reversible inhibitors are primarily categorized into four types based on their mechanism of action. byjus.comjackwestin.com
Competitive Inhibition : The inhibitor possesses a structure similar to the substrate and competes for the same active site on the enzyme. patsnap.comfoodsciencetoolbox.com This type of inhibition can be overcome by increasing the substrate concentration. foodsciencetoolbox.com A classic example is the inhibition of succinate (B1194679) dehydrogenase by malonate, which resembles the natural substrate, succinate. patsnap.com
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. patsnap.comjackwestin.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.com The effect of a non-competitive inhibitor is not overcome by increasing substrate concentration. foodsciencetoolbox.com
Uncompetitive Inhibition : In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.com This type of inhibition is most common in reactions involving two or more substrates. byjus.com The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of substrate to product. foodsciencetoolbox.com
Allosteric Inhibition : This is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, inducing a conformational change that reduces the affinity of the active site for the substrate. jackwestin.com This mechanism is a common form of feedback inhibition in metabolic pathways, where the end product of a pathway inhibits an early enzyme to regulate its own synthesis. teachmephysiology.comlibretexts.org
| Inhibition Type | Inhibitor Binding Site | Effect on Vmax (Maximum Velocity) | Effect on Km (Michaelis Constant) |
|---|---|---|---|
| Competitive | Active Site | Unchanged | Increases |
| Non-competitive | Allosteric Site | Decreases | Unchanged |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |
Determining the mechanism of an enzyme inhibitor involves a series of kinetic experiments. asdlib.org By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can deduce how the inhibitor interacts with the enzyme. khanacademy.org For example, in competitive inhibition, the inhibitor's effect diminishes as the substrate concentration increases, whereas in non-competitive inhibition, the maximum reaction rate is reduced regardless of substrate concentration. ucl.ac.ukasdlib.org
Studies on compounds structurally related to 2,4-Diphenylbutanoic acid, such as 4-substituted 2,4-dioxobutanoic acids, have identified them as inhibitors of viral endonucleases, which are critical for the replication of viruses like influenza. The enantiomerically pure intermediates derived from these related compounds are also pivotal in synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of cardiovascular drugs.
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical method used to analyze enzyme kinetics. wikipedia.orgslideshare.net It linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of key kinetic parameters such as Vmax (maximum velocity) and Km (the substrate concentration at half-maximum velocity). pressbooks.pubyoutube.com The equation for the plot is:
1/v = (Km/Vmax)(1/[S]) + 1/Vmax
where 'v' is the reaction velocity and '[S]' is the substrate concentration. youtube.com
This plot is particularly useful for distinguishing between different types of reversible inhibition. slideshare.net
Competitive Inhibition : The lines on the plot for inhibited and uninhibited reactions intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged. The slope and x-intercept change. pressbooks.pub
Non-competitive Inhibition : The lines intersect on the x-axis, showing that Km is unchanged while Vmax is decreased. pressbooks.pub
Uncompetitive Inhibition : The lines are parallel, indicating that both Vmax and Km are reduced by the inhibitor.
While historically significant, it is important to note that the Lineweaver-Burk plot can distort data errors, and non-linear regression methods are now more commonly used for precise parameter determination. wikipedia.org
Interaction with Specific Biological Targets (for related compounds)
The biological effects of a compound are often mediated through its interaction with specific targets like receptors, enzymes, or nucleic acids.
Receptor modulation involves ligands (molecules that bind to receptors) that can act as agonists (activating the receptor) or antagonists (blocking the receptor's activity). nih.gov This modulation can trigger or prevent a cascade of intracellular signals. For instance, studies on transfected CHO cells have shown that dopamine (B1211576) D2 receptor agonists can directly stimulate the release of arachidonic acid, a cellular signaling molecule. nih.gov
While no specific receptor modulation studies for this compound are prominently available, research on related compounds provides context. For example, computational studies on analogs of 4-Phenylbutyric acid (4PBA) have been conducted to design derivatives that target the β-amyloid (Aβ) protein. nih.gov The goal of these studies is to develop compounds that can inhibit the aggregation of Aβ plaques, a key pathological feature of Alzheimer's disease. nih.gov This research involves docking studies and molecular dynamics simulations to predict the binding affinity and stability of the compounds with their protein target. nih.gov
Structure-Activity Relationship (SAR) Studies (if applicable)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These studies involve synthesizing and testing a series of related molecules (analogs) to determine how specific changes in chemical structure affect their interaction with a biological target.
Future Research Directions for 2,4 Diphenylbutanoic Acid
Exploration of Novel Synthetic Methodologies
Future research into 2,4-diphenylbutanoic acid will likely focus on the development of more efficient and stereoselective synthetic methods. While classical approaches to diphenylalkanoic acids exist, modern synthetic chemistry offers opportunities to refine these processes, providing better yields, higher purity, and greater control over the three-dimensional arrangement of atoms.
Key areas for exploration include:
Catalytic Asymmetric Synthesis: A significant future direction lies in the development of catalytic asymmetric methods to produce enantiomerically pure this compound and its analogues. acs.orgnih.govnih.govrug.nl Chiral catalysts, whether metal-based or organocatalytic, can facilitate the enantioselective synthesis of key intermediates, such as γ-aryl-γ-butyrolactones, which can then be converted to the desired acid. acs.orgnih.govnih.govrug.nl This approach is critical as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Novel Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could provide more versatile and efficient routes to introduce the phenyl groups at the 2 and 4 positions of the butanoic acid chain. These methods offer a high degree of functional group tolerance and can be used to create a diverse library of this compound derivatives with various substituents on the phenyl rings.
Flow Chemistry: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. This technology can enable better control over reaction parameters, leading to improved yields and safety, and can facilitate the rapid synthesis of a range of analogues for screening purposes.
Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound represents a green and highly selective approach. Enzymes could be employed for stereoselective reductions or other key transformations, offering a more environmentally friendly alternative to traditional chemical methods.
Advanced Computational Modeling for Property Prediction and Drug Design
Computational tools are becoming increasingly indispensable in modern drug discovery, and their application to this compound and its derivatives holds immense promise. nih.govmdpi.com In silico methods can accelerate the drug design process by predicting the properties of novel compounds and guiding synthetic efforts towards molecules with the highest potential for therapeutic activity. nih.govresearchgate.net
Future computational research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. azolifesciences.comnih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.
Molecular Docking and Dynamics Simulations: For derivatives of this compound with a known biological target, molecular docking can be used to predict the binding mode and affinity of the compound to its target protein. researchgate.netnih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex and provide insights into the key interactions that govern binding.
Pharmacophore Modeling: Pharmacophore models can be generated based on the structures of known active compounds. mdpi.comnih.gov These models define the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen large virtual libraries for novel compounds with the desired pharmacological profile.
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational models can be used to predict these properties for virtual this compound derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process.
| Computational Technique | Application in this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives based on their chemical structure. |
| Molecular Docking | Simulate the binding of derivatives to target proteins to predict affinity and binding mode. |
| Molecular Dynamics Simulations | Analyze the stability of protein-ligand complexes and identify key interactions. |
| Pharmacophore Modeling | Identify the essential structural features for biological activity to guide the design of new compounds. |
| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. |
Investigation of Undiscovered Biological Pathways and Mechanisms
While some derivatives of diphenylalkanoic acids have been investigated for their biological activities, the full therapeutic potential of the this compound scaffold remains largely unexplored. Future research should aim to identify and characterize novel biological pathways and mechanisms of action for this class of compounds.
Potential areas of investigation include:
High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets can help to identify novel activities. nih.gov This unbiased approach can uncover unexpected therapeutic opportunities.
Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models of disease. This approach can identify compounds that produce a desired therapeutic effect without prior knowledge of the specific molecular target.
Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with this compound derivatives. These technologies can help to identify the biological pathways that are modulated by the compounds and can provide clues to their mechanism of action.
Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be a powerful tool for identifying and validating novel biological targets. These probes can be used to pull down interacting proteins from cell lysates, leading to the identification of direct binding partners.
Development of Multifunctional Derivatives for Targeted Applications
The development of multifunctional compounds, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for the treatment of complex diseases. The this compound scaffold is well-suited for the development of such agents due to the presence of multiple sites for chemical modification.
Future research in this area could focus on:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Diphenylbutanoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce phenyl groups at the 2- and 4-positions of the butanoic acid backbone. Post-synthesis, purity optimization requires recrystallization in solvents like ethanol/water mixtures or high-performance liquid chromatography (HPLC) using C18 columns. Contamination risks during synthesis (e.g., unreacted intermediates) necessitate rigorous characterization via NMR (¹H/¹³C) and mass spectrometry (MS) . Documenting solvent purity and reaction conditions (temperature, catalyst loading) is critical to reproducibility .
Q. How do substituent positions on the phenyl rings influence the acidity (pKa) of this compound?
- Methodological Answer : The electron-withdrawing nature of phenyl groups decreases pKa (increases acidity) compared to unsubstituted butanoic acid. Para-substituted phenyl groups exert stronger inductive effects than ortho-substituents due to reduced steric hindrance and better orbital alignment. Experimental determination via potentiometric titration in aqueous-organic solvents (e.g., 50% ethanol) is recommended, with calibration against standard buffers. Computational methods (DFT calculations) can predict substituent effects by analyzing charge distribution at the carboxylate group .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (deuterated DMSO or CDCl3) to identify phenyl proton environments and carboxylate resonance. X-ray crystallography resolves stereochemistry if chiral centers exist .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reverse-phase column. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities.
- Quantitative Analysis : Differential scanning calorimetry (DSC) for melting point consistency and thermogravimetric analysis (TGA) to detect solvent residues .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental conditions (e.g., solvent choice, cell lines, or assay protocols). To resolve conflicts:
- Conduct a systematic review of literature, noting differences in compound purity, storage conditions, and bioassay methodologies .
- Validate key findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).
- Perform meta-analyses to identify confounding variables (e.g., batch-to-batch synthesis variations) .
Q. What strategies ensure the stability of this compound during long-term storage and experimental procedures?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous solutions .
- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., decarboxylation or oxidation derivatives). Accelerated stability studies (40°C/75% RH for 1–3 months) predict shelf-life .
- In-Use Stability : Avoid prolonged exposure to high pH (>8) or reactive oxygen species during experiments .
Q. How should researchers design experiments to account for batch-to-batch variability in synthesized this compound?
- Methodological Answer :
- Standardization : Use identical synthetic protocols (catalyst, solvent ratios) and characterize each batch via NMR/MS.
- Statistical Controls : Include internal standards in bioassays (e.g., a reference inhibitor) to normalize activity data.
- Blind Testing : Perform double-blinded studies to minimize bias in biological activity interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
